molecular formula C16H22N6O2S B11676773 2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl phenylcarbamate

2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl phenylcarbamate

Cat. No.: B11676773
M. Wt: 362.5 g/mol
InChI Key: JDCQZZSMUCPTGN-UHFFFAOYSA-N
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Description

2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with dimethylamino groups and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE typically involves multiple steps. One common method starts with the preparation of the triazine ring, which is achieved by reacting cyanuric chloride with dimethylamine under controlled conditions. The resulting intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the phenylcarbamate moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can produce a wide range of triazine derivatives.

Scientific Research Applications

2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as an active ingredient in drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets. The triazine ring and phenylcarbamate moiety can interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,6-DI-TERT-BUTYL-2,3-DIHYDROXY-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE
  • 2-{[4,6-DIMETHYLAMINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE

Uniqueness

Compared to similar compounds, 2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE stands out due to the presence of two dimethylamino groups on the triazine ring, which can significantly influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H22N6O2S

Molecular Weight

362.5 g/mol

IUPAC Name

2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]ethyl N-phenylcarbamate

InChI

InChI=1S/C16H22N6O2S/c1-21(2)13-18-14(22(3)4)20-15(19-13)25-11-10-24-16(23)17-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,17,23)

InChI Key

JDCQZZSMUCPTGN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)SCCOC(=O)NC2=CC=CC=C2)N(C)C

Origin of Product

United States

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